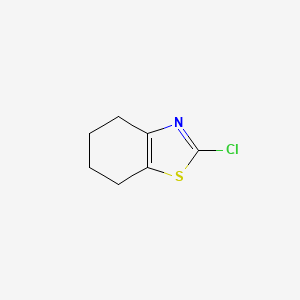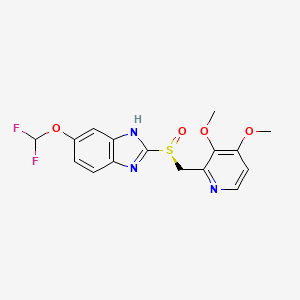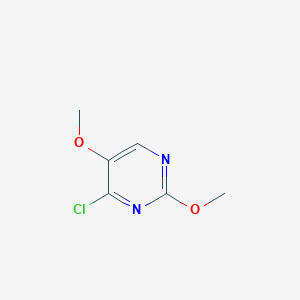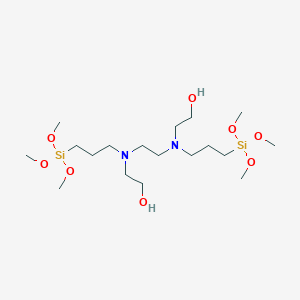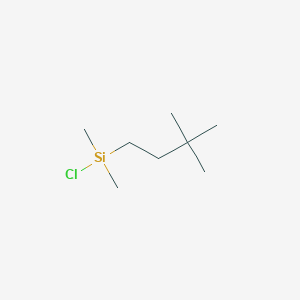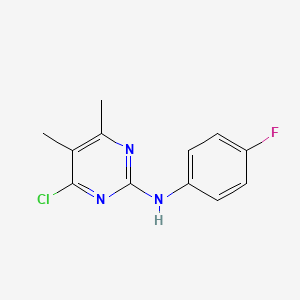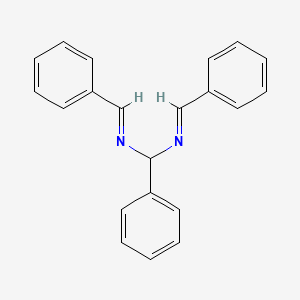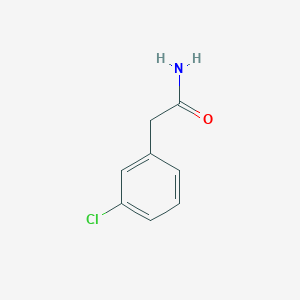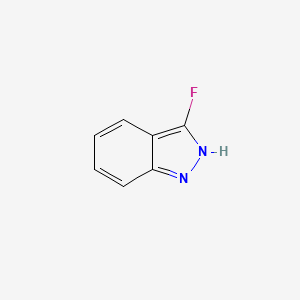
(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid
Übersicht
Beschreibung
“(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It uses a variety of organoboron reagents, including “(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid”, under mild and functional group tolerant reaction conditions .Molecular Structure Analysis
The molecular structure of “(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid” is represented by the SMILES stringO=C(OC)C1=CC=C(OC)C(B(O)O)=C1 . The molecular weight is 209.99 . Physical And Chemical Properties Analysis
“(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid” is a solid substance . The empirical formula is C9H11BO5 .Wissenschaftliche Forschungsanwendungen
Formation of Tetraarylpentaborates
Tetraarylpentaborates, [B5O6Ar4]−, are formed from the reaction of arylboronic acids with aryloxorhodium complexes. These complexes are studied for their structure and chemical properties, offering insights into the formation and hydrolysis of tetraarylpentaborates, which could be relevant for designing new materials and catalysts (Nishihara, Nara, & Osakada, 2002).
Fluorescence Quenching Studies
The fluorescence quenching of boronic acid derivatives by aniline in alcohols shows negative deviations from the Stern–Volmer equation, indicating the existence of different conformers of the solutes in the ground state. This finding is essential for understanding the photophysical properties of boronic acid derivatives and their potential applications in sensing technologies (Geethanjali et al., 2015).
Optical Modulation of Carbon Nanotubes
Phenyl boronic acids (PBA) are used to modulate the optical properties of polyethylene glycol-wrapped single-walled carbon nanotubes (SWNTs), demonstrating the relationship between boronic acid structure and SWNT photoluminescence quantum yield. This application is significant for the development of novel sensors and devices based on carbon nanotubes (Mu et al., 2012).
High Affinity Diol Recognition
3-Methoxycarbonyl-5-nitrophenyl boronic acid has been identified for its high affinity in binding to diols, comparable to ortho-methylamino substituted boronic acids. This property is beneficial for the selective recognition and binding of carbohydrates, which has implications for the design of biosensors and drug delivery systems (Mulla, Agard, & Basu, 2004).
Direct Amide Formation Catalysis
Novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts have been synthesized and evaluated for their efficiency in catalyzing the direct formation of amides from carboxylic acids and amines. This research offers insights into the development of greener and more efficient catalytic processes for amide bond formation (Arnold et al., 2008).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-methoxy-5-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO5/c1-14-8-4-3-6(9(11)15-2)5-7(8)10(12)13/h3-5,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNSQEWMBIZWOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431568 | |
| Record name | [2-Methoxy-5-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid | |
CAS RN |
221006-63-9 | |
| Record name | [2-Methoxy-5-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



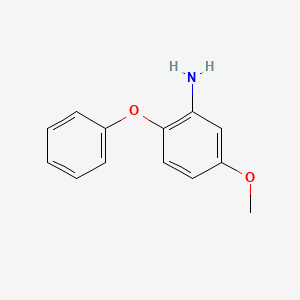

![2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1588705.png)
